3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-fluoro-4-hydroxybenzenesulfonyl chloride with tetrahydropyran in the presence of a base . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents.
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide .
Scientific Research Applications
3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other molecules, leading to the formation of sulfonamide or other derivatives . This reactivity makes it useful in modifying biological molecules and studying enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzenesulfonyl chloride: Similar structure but lacks the oxan-4-yloxy group.
4-(Oxan-4-yloxy)benzenesulfonyl chloride: Similar structure but lacks the fluoro group.
3-Fluorobenzenesulfonyl chloride: Similar structure but lacks the oxan-4-yloxy group.
Uniqueness
3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride is unique due to the presence of both the fluoro and oxan-4-yloxy groups, which confer specific reactivity and properties that are not found in the similar compounds listed above . This makes it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
3-fluoro-4-(oxan-4-yloxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)7-9)17-8-3-5-16-6-4-8/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBKPAAYHBWCKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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